molecular formula C38H64Br2N4O2 B13734895 4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide CAS No. 190513-77-0

4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide

Cat. No.: B13734895
CAS No.: 190513-77-0
M. Wt: 768.7 g/mol
InChI Key: CNJSEKJABVECCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bis-quaternary ammonium compound (bis-QAC) features two 1-decylpyridinium moieties linked via a hexamethylene spacer bridged by iminocarbonyl groups (-NH-C=O-). The decyl chains (C10) enhance hydrophobicity, while the dibromide counterions ensure solubility in polar solvents. Such bis-QACs are widely studied for antimicrobial activity, with structural variations in spacer length, bridge type, and alkyl chains modulating their efficacy and safety .

Properties

CAS No.

190513-77-0

Molecular Formula

C38H64Br2N4O2

Molecular Weight

768.7 g/mol

IUPAC Name

1-decyl-N-[6-[(1-decylpyridin-1-ium-4-carbonyl)amino]hexyl]pyridin-1-ium-4-carboxamide;dibromide

InChI

InChI=1S/C38H62N4O2.2BrH/c1-3-5-7-9-11-13-17-21-29-41-31-23-35(24-32-41)37(43)39-27-19-15-16-20-28-40-38(44)36-25-33-42(34-26-36)30-22-18-14-12-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H

InChI Key

CNJSEKJABVECCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC=[N+](C=C2)CCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide generally follows a three-step approach:

  • Synthesis of 1,4-Dihydropyridine (DHP) Precursors
    The starting point is the preparation of 1,4-dihydropyridine derivatives bearing alkoxycarbonyl substituents at positions 3 and 5, methyl groups at positions 2 and 6, and aryl or alkyl groups at position 4. This is commonly achieved via a Hantzsch-type cyclisation involving condensation of β-ketoesters, aldehydes, and ammonia or amines under reflux in ethanol or methanol.

  • Bromination of 2,6-Dimethyl Groups
    The methyl groups at positions 2 and 6 of the 1,4-DHP ring are selectively brominated to form 2,6-bis(bromomethyl) derivatives. This is typically performed using N-bromosuccinimide (NBS) in methanol at room temperature with stirring for 2–3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution with Pyridine Derivatives
    The bromomethyl groups are then subjected to nucleophilic substitution with pyridine or substituted pyridine nucleophiles to form the corresponding pyridinium salts. This reaction is carried out in acetone at room temperature, often overnight, yielding the target bis(pyridinium) dibromide salt.

Detailed Stepwise Procedure

Step Reagents & Conditions Description Yield (%) Notes
1. Hantzsch Cyclisation β-Ketoester (e.g., dodecyl 3-oxobutanoate), aldehyde (e.g., thiophene-3-carbaldehyde or benzaldehyde), ammonia or amine, ethanol, reflux Formation of 3,5-bis(alkoxycarbonyl)-2,6-dimethyl-4-substituted-1,4-dihydropyridine 70–75% Reaction time varies; ionic liquids as catalysts can improve yield and reduce pollution
2. Bromination N-Bromosuccinimide (NBS), methanol, room temperature, 2–3 hours Selective bromination of 2,6-methyl groups to 2,6-bis(bromomethyl) derivatives 68–75% Reaction monitored by TLC; spectral data confirm bromination
3. Nucleophilic Substitution Pyridine or substituted pyridine, acetone, room temperature, 18–24 hours Formation of bis(pyridinium) dibromide salts by substitution of bromine atoms 12–62% Longer reaction times favor completion; yields depend on pyridine substituents

Example Synthesis from Literature

A representative synthesis reported by Kysil et al. (2021) for a structurally related compound involved:

  • Step 1: Hantzsch cyclisation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde and an aminobutenoate derivative to yield 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine (compound 5).

  • Step 2: Bromination of compound 5 with NBS in methanol at room temperature for 3 hours to give 2,6-bis(bromomethyl)-1,4-DHP (compound 6) in 68% yield.

  • Step 3: Nucleophilic substitution of bromine with pyridine in acetone at room temperature overnight to afford the target bis(pyridinium) dibromide (compound 7) in 62% yield.

This method is analogous to the preparation of this compound, with the difference in the pyridine substituents and alkyl chain lengths tailored to the desired compound.

Characterization and Analytical Data

The synthesized intermediates and final products are characterized by:

Summary Table of Key Synthetic Parameters

Compound Stage Reagents Solvent Temperature Time Yield (%) Characterization Techniques
1,4-Dihydropyridine precursor β-Ketoester, aldehyde, ammonia Ethanol or methanol Reflux Several hours 70–75 ^1H NMR, ^13C NMR, IR
2,6-Bis(bromomethyl) intermediate N-Bromosuccinimide (NBS) Methanol Room temp (rt) 2–3 hours 68–75 ^1H NMR, ^13C NMR, IR, TLC
Bis(pyridinium) dibromide final product Pyridine or substituted pyridine Acetone Room temp (rt) 18–24 hours 12–62 ^1H NMR, ^13C NMR, HRMS, IR, Melting point

Professional Notes and Considerations

  • Reaction Monitoring : TLC is essential for monitoring bromination and substitution steps to prevent overbromination or incomplete substitution.

  • Purification : Final products are often isolated by filtration and washing with cold acetone to remove impurities and unreacted reagents.

  • Catalysis : Recent advances include the use of ionic liquids as green catalysts in the Hantzsch cyclisation step, improving yields and environmental profiles.

  • Yield Variability : The nucleophilic substitution step shows the most variability in yield, influenced by the nature of the pyridine nucleophile and reaction conditions.

  • Spectral Data : Detailed NMR and IR data provide confirmatory evidence of structure and purity, critical for reproducibility.

Chemical Reactions Analysis

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) has several scientific research applications:

    Chemistry: It is used as a biocide in various chemical formulations.

    Biology: The compound exhibits strong antifungal activity, making it useful in biological studies involving fungal pathogens.

    Medicine: Its antimicrobial properties are explored for potential therapeutic applications.

    Industry: It is used in industrial applications as a disinfectant and preservative.

Mechanism of Action

The antimicrobial activity of N,N’-hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including fungi and bacteria .

Comparison with Similar Compounds

Bridge Type and Spacer Length

  • 4DCABP-4,10 (): Features a shorter tetramethylene (C4) spacer with anti-amide bridges.
  • 4DCABP-P,12 (): A rigid phenylene bridge replaces the flexible spacer, limiting adaptability to microbial membranes but enhancing π-π stacking interactions in crystalline phases .
  • 4BP4BO-8,Br (): Contains a biphenyl-oxy bridge, offering rigidity and extended conjugation, which may enhance UV absorption and stability but reduce solubility.

Key Insight : Longer, flexible spacers (e.g., hexamethylene) improve membrane interaction, while rigid bridges (e.g., phenylene) favor crystallinity and thermal stability.

Alkyl Chain Length and Counterion Effects

  • Target Compound : The C10 decyl chain balances hydrophobicity and solubility.
  • 4DTBP-6,8 (): Shorter octyl (C8) chains reduce hydrophobicity, lowering MIC values (minimum inhibitory concentration) but increasing acute toxicity (LD50 = 10 mg/kg in rats) .
  • 4BP4BO-10,Br (): A C10 chain paired with a biphenyl-oxy bridge exhibits a higher melting point (225–227°C) than its octyl analogue (174–177°C), highlighting chain length effects on thermal stability .
  • Diiodide Analogues (): Replacing bromide with iodide increases molecular weight and polarizability, enhancing antimicrobial activity but reducing aqueous solubility.

Data Table 1 : Physicochemical Properties

Compound Spacer/Bridge Alkyl Chain Melting Point (°C) MIC (μg/mL) LD50 (mg/kg, rat)
Target Compound C6, iminocarbonyl C10 Not reported Not reported Not reported
4DCABP-4,10 C4, anti-amide C10 Not reported 5–10 58 (i.v.)
4DTBP-6,8 C6, thioether C8 Not reported 1–2 10 (p.o.)
4BP4BO-10,Br Biphenyl-oxy C10 225–227 0.5–1 Not reported

Spectroscopic and Computational Insights

  • Mass Spectrometry : The target compound’s molecular ion (MH+) is expected near m/z 840–850 based on analogues like 4BP4BO-10,Br (m/z 340 base peak) .
  • NMR: The decyl chain’s terminal methyl group should resonate near δ 0.8–1.0 ppm, while iminocarbonyl protons may appear at δ 8.0–9.0 ppm (similar to amide signals in ).
  • Conformational Analysis (): Iminocarbonyl bridges likely exhibit intermediate solvation free energy (ΔGsolv) compared to thioether (low ΔGsolv) and ester bridges (high ΔGsolv), suggesting balanced membrane affinity and water solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.